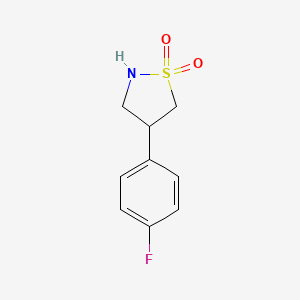

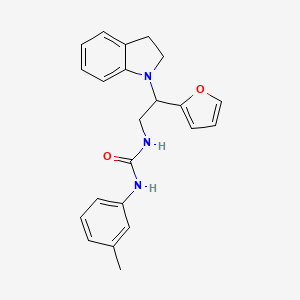

![molecular formula C22H24N4O5 B2508950 N-烯丙基-2-(1-(2-(环戊基氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢苯并呋喃[3,2-d]嘧啶-3(4H)-基)乙酰胺 CAS No. 1251698-30-2](/img/structure/B2508950.png)

N-烯丙基-2-(1-(2-(环戊基氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢苯并呋喃[3,2-d]嘧啶-3(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel compounds with potential cytotoxic activity against human cancer cells has been a significant focus in recent research. One study describes the synthesis of a series of new 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones. This process involves a 1,3-dipolar cycloaddition reaction of 1-allyl-4-(trihalomethyl)pyrimidin-2(1H)-ones with aryl nitrile oxides. The compounds synthesized in this study showed promising preliminary results, with three compounds presenting IC50 values below 2 μM and moderate to high selectivity against various human tumoral cell lines, including breast cancer, hepatoma, bladder cancer, colorectal carcinoma, and CACO-2 .

Another study focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition. The synthesis began with the preparation of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one via intramolecular cyclization. Subsequent N-allylation and N-propargyl alkylation yielded dipolarophiles, which, when condensed with arylnitrile oxides, produced the expected isoxazolines and isoxazoles. These target compounds were thoroughly characterized using 1H NMR, 13C NMR, IR, and HRMS .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are complex and were determined using various spectroscopic techniques. In the first study, the 1H NMR, 13C NMR, and IR spectroscopy were likely used to confirm the structure of the synthesized 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones . Similarly, the second study utilized 1H NMR, 13C NMR, IR, and HRMS to completely characterize the new isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . These techniques are crucial for confirming the regioselectivity of the 1,3-dipolar cycloaddition reactions and the identity of the final products.

Chemical Reactions Analysis

The chemical reactions involved in these studies are primarily [3+2] cycloaddition reactions, which are a subset of dipolar cycloadditions. These reactions are useful for constructing five-membered rings, such as isoxazolines and isoxazoles, which are prevalent in the synthesized compounds. The reactions are regiospecific, meaning that the orientation of the substituents in the final product is predictable based on the starting materials. The use of arylnitrile oxides as the dipolar component in these reactions is notable for its ability to introduce aryl groups into the heterocyclic framework .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties of the synthesized compounds, such properties are typically determined through a combination of experimental techniques and theoretical calculations. Properties of interest might include solubility, melting points, boiling points, stability, and reactivity. The cytotoxic activity evaluation against human cancer cells provides insight into the biological properties of the compounds, which is a critical aspect of their potential therapeutic application . The characterization techniques mentioned, such as NMR and IR spectroscopy, also contribute to understanding the physical and chemical properties by revealing details about the electronic environment and molecular conformation .

科学研究应用

抗肿瘤活性和分子对接

N-烯丙基-2-(1-(2-(环戊基氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢苯并呋喃[3,2-d]嘧啶-3(4H)-基)乙酰胺衍生物在抗肿瘤活性方面显示出有希望的结果。一项研究重点介绍了新型嘧啶并吡唑衍生物的合成及其对 HepG2 细胞系的显着体外抗肿瘤活性。使用 Auto Dock 工具进行分子对接进一步支持了这一点,表明化合物与 4hdq 合酶复合物相互作用的显着相互作用能和短距离 (Fahim、Elshikh 和 Darwish,2019)。

与亲电子试剂的合成和反应

该化合物已用于合成各种杂环化合物。例如,通过与不同亲电子试剂的反应合成了 6-[4-(烯丙基/苯基)-5-硫代-1,2,4-三唑-3-基]嘧啶-2,4-二酮,证明了该化合物在创建不同分子结构方面的多功能性 (Mekuskiene 和 Vainilavicius,2006)。

异恶唑啉和异恶唑的合成

另一项研究重点关注了从 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成异恶唑啉和异恶唑。这涉及 [3+2] 环加成反应,展示了该化合物在创建复杂且具有生物学意义的结构方面的潜力 (Rahmouni 等人,2014)。

分子内亲电环化

该化合物的衍生物还经历了分子内亲电环化,导致稠合嘧啶体系的形成。这个过程突出了该化合物在促进复杂的化学转化和创建结构独特的分子中的作用 (Vas’kevich 等人,2015)。

抗菌活性

除了抗肿瘤特性外,该化合物的衍生物还因其抗菌活性而受到探索。合成包含该化合物的新的杂环化合物显示出作为抗菌剂的潜力,进一步扩大了其在药物化学中的范围 (Bondock 等人,2008)。

属性

IUPAC Name |

N-cyclopentyl-2-[2,4-dioxo-3-[2-oxo-2-(prop-2-enylamino)ethyl]-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-2-11-23-17(27)12-26-21(29)20-19(15-9-5-6-10-16(15)31-20)25(22(26)30)13-18(28)24-14-7-3-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVNHZADARYLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)

![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)

![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)

![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)

![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)